molecular formula C16H18N2O4S B13361959 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide

2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13361959
M. Wt: 334.4 g/mol
InChI Key: NQHRKMBDJXLZPK-UHFFFAOYSA-N
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Description

2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure It contains a benzamide core substituted with a sulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 2-{[(5-Hydroxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide.

    Reduction: 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfanyl]amino}benzamide.

    Substitution: 2-{[(5-Substituted-2,4-dimethylphenyl)sulfonyl]amino}benzamide.

Scientific Research Applications

2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzylamine

Uniqueness

2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a methoxy group allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(5-methoxy-2,4-dimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H18N2O4S/c1-10-8-11(2)15(9-14(10)22-3)23(20,21)18-13-7-5-4-6-12(13)16(17)19/h4-9,18H,1-3H3,(H2,17,19)

InChI Key

NQHRKMBDJXLZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C

Origin of Product

United States

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